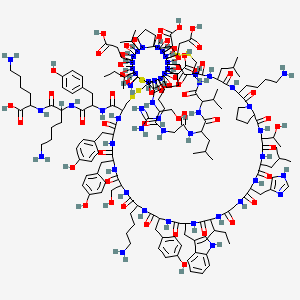
206350-79-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service number 206350-79-0 is known as L-R4W2. It is a vanilloid receptor 1 (VR1, TRPV1) antagonist peptide, which means it blocks the activity of the TRPV1 receptor. This receptor is involved in the sensation of pain and heat. L-R4W2 has shown potential as an analgesic, meaning it can relieve pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-R4W2 involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of L-R4W2 would likely follow similar principles as laboratory-scale synthesis but on a larger scale. This would involve automated peptide synthesizers, which can handle the repetitive cycles of deprotection and coupling required for SPPS. The final product would be purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
L-R4W2 can undergo various chemical reactions typical of peptides. These include:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within peptides can be reduced to free thiols.
Substitution: Amino acid residues within the peptide can be substituted through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the specific modification desired.
Major Products Formed
The major products formed from these reactions would depend on the specific modifications made to the peptide. For example, oxidation of methionine residues would result in methionine sulfoxide, while reduction of disulfide bonds would yield free thiol groups .
Applications De Recherche Scientifique
L-R4W2 has several scientific research applications:
Chemistry: Used as a tool to study the TRPV1 receptor and its role in pain sensation.
Biology: Helps in understanding the physiological and pathological roles of TRPV1 in various tissues.
Medicine: Potential therapeutic applications as an analgesic for pain relief.
Industry: Could be used in the development of new pain-relief medications
Mécanisme D'action
L-R4W2 exerts its effects by binding to the TRPV1 receptor and blocking its activity. The TRPV1 receptor is a non-selective cation channel that is activated by heat, acidic conditions, and certain chemicals like capsaicin. By antagonizing this receptor, L-R4W2 prevents the influx of calcium ions into neurons, thereby inhibiting the transmission of pain signals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Capsazepine: Another TRPV1 antagonist but with a different chemical structure.
SB-366791: A selective TRPV1 antagonist with a different mechanism of action.
Uniqueness
L-R4W2 is unique due to its peptide nature, which allows for specific interactions with the TRPV1 receptor. Its high potency and specificity make it a valuable tool for research and potential therapeutic applications .
Propriétés
Numéro CAS |
206350-79-0 |
|---|---|
Formule moléculaire |
C46H71N21O6 |
Poids moléculaire |
1014.2 |
InChI |
InChI=1S/C46H71N21O6/c47-29(11-5-17-57-43(49)50)38(69)63-32(14-6-18-58-44(51)52)39(70)64-33(15-7-19-59-45(53)54)40(71)65-34(16-8-20-60-46(55)56)41(72)67-36(22-26-24-62-31-13-4-2-10-28(26)31)42(73)66-35(37(48)68)21-25-23-61-30-12-3-1-9-27(25)30/h1-4,9-10,12-13,23-24,29,32-36,61-62H,5-8,11,14-22,47H2,(H2,48,68)(H,63,69)(H,64,70)(H,65,71)(H,66,73)(H,67,72)(H4,49,50,57)(H4,51,52,58)(H4,53,54,59)(H4,55,56,60)/t29-,32-,33-,34-,35-,36-/m0/s1 |
Clé InChI |
MGQHBRDQUJRCLN-UJARKJSPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Apparence |
White lyophilised solid |
Point d'ébullition |
N/A |
melting_point |
N/A |
Pureté |
>98 % |
Séquence |
RRRRWW-NH2 |
Solubilité |
Soluble in water |
Stockage |
-20°C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)


